Cas no 353258-33-0 (6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid)

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
- DPA25833
- 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylicacid
- 353258-33-0
- EN300-198988
- 878-182-3
- 6,8-Dichloroimidazo(1,2-a)pyridine-2-carboxylic acid
- AI-204/31692054
- Oprea1_603540
- AKOS017547959
- G53277
- Z1269165982
- 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid
-
- MDL: MFCD01833014
- インチ: InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
- InChIKey: OKRIIMVNXKTCPK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 229.9649828Da
- どういたいしつりょう: 229.9649828Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330511-5g |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95%+ | 5g |
$1880 | 2021-08-18 | |
TRC | D650365-10mg |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid |
353258-33-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D650365-50mg |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid |
353258-33-0 | 50mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM330511-1g |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95%+ | 1g |
$460 | 2023-02-02 | |
Enamine | EN300-198988-0.1g |
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
Enamine | EN300-198988-0.25g |
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95.0% | 0.25g |
$149.0 | 2025-02-20 | |
Enamine | EN300-198988-10g |
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95% | 10g |
$2269.0 | 2023-09-16 | |
1PlusChem | 1P01B8FY-2.5g |
6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95% | 2.5g |
$1340.00 | 2024-05-04 | |
A2B Chem LLC | AW02974-10g |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95% | 10g |
$2424.00 | 2024-04-20 | |
A2B Chem LLC | AW02974-500mg |
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
353258-33-0 | 95% | 500mg |
$464.00 | 2024-04-20 |
6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acidに関する追加情報
Introduction to 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid (CAS No. 353258-33-0)
6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 353258-33-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of two chlorine atoms at the 6th and 8th positions enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
The structural framework of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid consists of an imidazole ring fused with a pyridine ring, with the carboxylic acid functional group at the 2-position and chlorine substituents at the 6th and 8th positions. This specific arrangement contributes to its unique electronic properties and interaction potential with biological targets. The compound's dual chlorination not only influences its electronic distribution but also provides multiple sites for chemical manipulation, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Imidazopyridines, in particular, have emerged as a promising class of molecules due to their ability to modulate various biological pathways. 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been explored as a key intermediate in the synthesis of more complex molecules designed to interact with biological receptors and enzymes. Its role in drug discovery has been highlighted in several studies aimed at identifying compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
One of the most compelling aspects of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid is its versatility as a building block. The carboxylic acid group at the 2-position allows for further functionalization through esterification, amidation, or coupling reactions, enabling the creation of diverse derivatives. These derivatives can then be screened for biological activity across a range of targets. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in cancer metabolism and pathogens resistant to conventional antibiotics.
The pharmaceutical industry has been particularly interested in imidazopyridines due to their favorable pharmacokinetic properties and low toxicity profiles. 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been incorporated into several drug candidates that are currently undergoing preclinical or clinical evaluation. These candidates have shown promise in treating conditions such as chronic infections and solid tumors. The compound's ability to modulate key signaling pathways has made it a valuable asset in the development of next-generation therapeutics.
From a synthetic chemistry perspective, 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid serves as an excellent starting material for exploring new synthetic methodologies. The chlorine atoms at the 6th and 8th positions facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups. Additionally, palladium-catalyzed reactions can be employed to achieve regioselective transformations at these positions. These synthetic strategies have enabled chemists to generate libraries of imidazopyridine derivatives efficiently.
The biological activity of 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid has been investigated across multiple therapeutic areas. Studies have demonstrated its potential as an antiviral agent by interfering with viral replication mechanisms. Furthermore, its interaction with bacterial enzymes has been explored as a means to develop novel antibiotics targeting resistant strains. In oncology research, this compound has been shown to inhibit kinases involved in tumor growth and angiogenesis.
The development of high-throughput screening (HTS) platforms has accelerated the discovery process for compounds like 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid. These platforms allow researchers to rapidly assess thousands of compounds for activity against various biological targets. The ease with which this compound can be synthesized and modified makes it an ideal candidate for HTS campaigns aimed at identifying lead compounds for drug development.
In conclusion,6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid (CAS No. 353258-33-0) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and broad biological activity. Its role as an intermediate in synthesizing novel drug candidates underscores its importance in medicinal research. As advancements continue in synthetic methodologies and high-throughput screening technologies,imidazopyridines like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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